molecular formula C10H6ClNO2 B15345885 1-Chloro-6-nitronaphthalene CAS No. 56961-36-5

1-Chloro-6-nitronaphthalene

Cat. No.: B15345885
CAS No.: 56961-36-5
M. Wt: 207.61 g/mol
InChI Key: ZROFLSNLBFQHLM-UHFFFAOYSA-N
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Description

1-Chloro-6-nitronaphthalene is an organic compound that belongs to the class of nitroaromatics. It is a derivative of naphthalene, where a chlorine atom is substituted at the first position and a nitro group at the sixth position. This compound is of significant interest due to its applications in various chemical processes and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-6-nitronaphthalene can be synthesized through the nitration of 1-chloronaphthalene. The nitration process typically involves the use of a nitrating mixture, such as concentrated nitric acid and sulfuric acid, under controlled temperature conditions. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO2+) acts as the electrophile.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-6-nitronaphthalene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, alkoxides, typically under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 1-Chloro-6-aminonaphthalene.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

    Oxidation: Oxidized derivatives of this compound.

Scientific Research Applications

1-Chloro-6-nitronaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-Chloro-6-nitronaphthalene depends on the specific chemical reactions it undergoes. In reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The chlorine atom can act as a leaving group in substitution reactions, allowing for the introduction of various functional groups. The compound’s reactivity is influenced by the electron-withdrawing effects of the nitro group and the electron-donating effects of the chlorine atom.

Comparison with Similar Compounds

    1-Nitronaphthalene: Similar structure but lacks the chlorine atom.

    2-Chloro-1-nitronaphthalene: Chlorine and nitro groups are positioned differently.

    1-Chloro-2-nitronaphthalene: Chlorine and nitro groups are adjacent.

Uniqueness: 1-Chloro-6-nitronaphthalene is unique due to the specific positioning of the chlorine and nitro groups, which influences its chemical reactivity and applications. The compound’s structure allows for selective reactions that are not possible with other isomers, making it valuable in synthetic chemistry and industrial applications.

Properties

CAS No.

56961-36-5

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

1-chloro-6-nitronaphthalene

InChI

InChI=1S/C10H6ClNO2/c11-10-3-1-2-7-6-8(12(13)14)4-5-9(7)10/h1-6H

InChI Key

ZROFLSNLBFQHLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(=C1)Cl

Origin of Product

United States

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